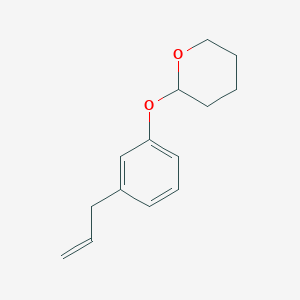

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Description

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organochemical compound characterized by a phenyl ring substituted at the 3-position with a tetrahydro-pyran-2-yloxy (THP-O) group and a propenyl chain. The THP group, a cyclic ether, is widely employed as a protecting group for alcohols in organic synthesis due to its stability under acidic and basic conditions . This compound is commercially available (CymitQuimica, Ref: 10-F200383) in 1g and 2g quantities, suggesting its utility as a synthetic intermediate in pharmaceuticals or materials science . Its structure combines aromaticity (phenyl), ether functionality (THP-O), and an unsaturated propenyl moiety, enabling diverse reactivity in polymerization, hydrogenation, or coupling reactions.

Properties

IUPAC Name |

2-(3-prop-2-enylphenoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-6-12-7-5-8-13(11-12)16-14-9-3-4-10-15-14/h2,5,7-8,11,14H,1,3-4,6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVESZDBWRAJPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)OC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the formation of the tetrahydropyran ring followed by its attachment to the phenyl group. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins under mild conditions . These methods are advantageous due to their high efficiency and the ability to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.

Scientific Research Applications

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

- Structure : Replaces the THP-O-phenyl group with a bulky 1-adamantyl substituent.

- Synthesis : Synthesized via methods by Capaldi, Borchert, and Osawa et al., with Thoma et al.'s approach yielding <10% due to inefficiency .

- Reactivity : The adamantyl group’s steric hindrance reduces electrophilic substitution rates compared to the THP-O-phenyl analogue. Its hydrocarbon nature also lowers polarity, impacting solubility in polar solvents.

- Applications : Used in polymer synthesis for enhanced thermal stability, whereas the THP-O-phenyl derivative may prioritize functional group compatibility in drug intermediates .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structure: Features naphthalene and thiophene rings with an amine-propanol chain.

- Key Differences: Higher polarity due to amine and hydroxyl groups, contrasting with the THP-protected ether’s hydrophobicity. Likely a metabolite or impurity in drospirenone/ethinyl estradiol formulations .

- Stability: The THP group in 3-(3-(THP-O)phenyl)-1-propene offers superior acid resistance compared to naphthalenol derivatives, which may undergo oxidation .

Functional Group Variations

Tetrahydro-pyran Derivatives

- Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Contains a THP-acetate ester, enhancing solubility in non-polar solvents vs. the propenyl chain in the target compound .

- (4-Benzyloxan-4-yl)methanamine hydrochloride : Incorporates a benzyl-THP hybrid with an amine group, enabling ionic interactions absent in the propenyl analogue .

Physicochemical Properties

| Compound | Molecular Weight (g/mol)* | Key Functional Groups | Solubility Trends | Stability Profile |

|---|---|---|---|---|

| 3-(3-(THP-O)phenyl)-1-propene | ~246.3 | THP-O, phenyl, propenyl | Moderate in organic solvents | Stable under basic conditions |

| 3-(1-Adamantyl)-1-propene | ~230.4 | Adamantyl, propenyl | Low in polar solvents | Thermally stable up to 200°C |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-[...] | ~311.4 | Naphthalene, thiophene, amine | High in DMSO, ethanol | Oxidizes under strong acids |

*Calculated based on structural formulae.

Biological Activity

3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is primarily attributed to its interaction with specific molecular targets. Research indicates that its derivatives may inhibit certain enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating significant antibacterial activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses considerable potential as an antimicrobial agent .

Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results were promising, with IC values indicating effective cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT-116 | 10 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in cancer treatment .

Study on Anticancer Properties

A notable case study involved the synthesis of various derivatives of 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, which were tested for their anticancer properties. One derivative exhibited an IC value of 5 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics like etoposide. This suggests that structural modifications can enhance the anticancer efficacy of the parent compound .

Investigation into Antimicrobial Effects

Another significant study focused on the antimicrobial properties of this compound against multi-drug resistant strains. The findings revealed that certain derivatives had enhanced activity compared to the parent compound, indicating that chemical modifications could lead to more effective antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.